molecular formula C17H16N4OS B2383994 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 1795304-49-2

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2383994
CAS No.: 1795304-49-2
M. Wt: 324.4
InChI Key: RJSAIVOOHXDMSH-UHFFFAOYSA-N
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Description

The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone” is a complex organic molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . This ring system is not found in nature but is intensely investigated due to its excellent properties and green synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,3-triazole ring attached to a pyrrolidinyl group and a phenyl group substituted with a thiophene ring. The 1,2,3-triazole ring is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .

Scientific Research Applications

Molecular Structure and Synthetic Approaches

Biological Activities and Applications

  • The synthesis and characterization of a library of compounds for in vitro microbial investigation revealed good to moderate activity against bacterial and fungal strains, indicating potential antimicrobial and antitubercular applications (Pandya et al., 2019).
  • Another study focusing on crystal structure and density functional theory (DFT) analysis of similar compounds provided insights into their molecular electrostatic potential and physicochemical properties, which are crucial for understanding their reactivity and stability in various applications (Huang et al., 2021).

Antimicrobial and Antifungal Potential

  • Research on substituted pyrrolidine derivatives clubbed with substituted aryl diazo substituents highlighted antimicrobial and antitubercular activities, suggesting their utility as potential drug candidates (Patel & Sharma, 2013).

Catalysis and Chemical Transformations

  • Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and their applications in catalytic hydrogenations illustrate the compound’s role in facilitating chemical transformations, with implications for synthesis and industrial processes (Singh et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its biological activities. The development of new therapeutic options to counteract neurodegeneration could be a potential application .

Mechanism of Action

Properties

IUPAC Name

(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(20-9-7-15(12-20)21-10-8-18-19-21)14-5-3-13(4-6-14)16-2-1-11-23-16/h1-6,8,10-11,15H,7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSAIVOOHXDMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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